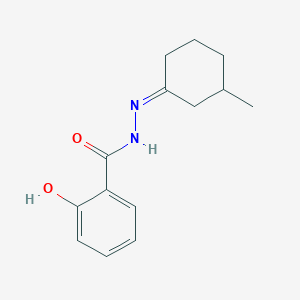
2-hydroxy-N'-(3-methylcyclohexylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide is an organic compound with the molecular formula C₁₄H₁₈N₂O₂ It is known for its unique structure, which includes a benzohydrazide moiety linked to a 3-methylcyclohexylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-methylcyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N’-(cyclohexylidene)benzohydrazide
- 2-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide
- 2-hydroxy-N’-(2-methylcyclohexylidene)benzohydrazide
Uniqueness
2-hydroxy-N’-(3-methylcyclohexylidene)benzohydrazide is unique due to the presence of the 3-methyl group on the cyclohexylidene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propriétés
IUPAC Name |
2-hydroxy-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-4-6-11(9-10)15-16-14(18)12-7-2-3-8-13(12)17/h2-3,7-8,10,17H,4-6,9H2,1H3,(H,16,18)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGDFWCCOIOKE-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC=CC=C2O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC=CC=C2O)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
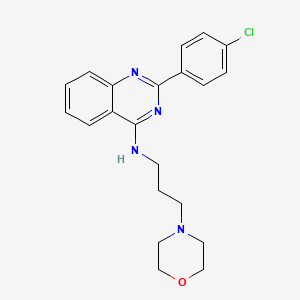
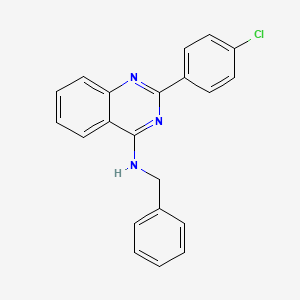
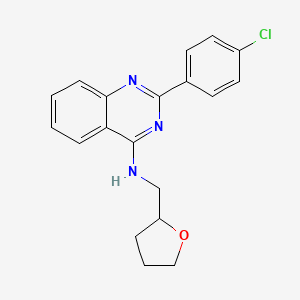
![2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINAZOLIN-4-AMINE](/img/structure/B7758185.png)
![3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7758190.png)

![4-[(2-phenylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7758202.png)
![4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B7758210.png)
![3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7758218.png)
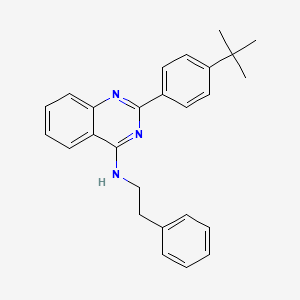
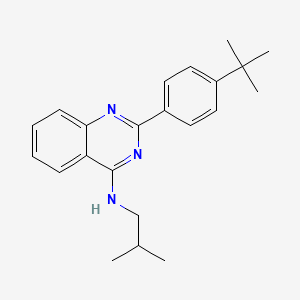
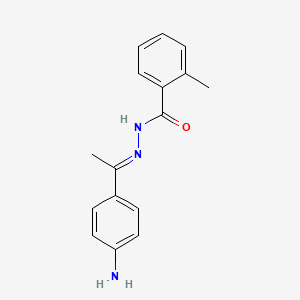
![3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B7758254.png)
![2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B7758285.png)
